molecular formula C13H19N3O4S B13315621 N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide

N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13315621
M. Wt: 313.37 g/mol
InChI Key: JPSUJEIWACZTJA-UHFFFAOYSA-N
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Description

N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide: is a complex organic compound characterized by the presence of an amino group, a cyclopentyl group, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Amino Group: The initial step involves the introduction of the amino group onto the cyclopentyl ethyl chain. This can be achieved through reductive amination of cyclopentanone with an appropriate amine.

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and sulfonamide groups can influence its binding affinity and specificity through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-1-cyclopentylethyl)-2-(dimethylamino)acetamide
  • N-(2-Amino-1-cyclopentylethyl)-2-cycloheptylacetamide
  • N-(2-Amino-1-cyclopentylethyl)-N,2-dimethylaniline

Uniqueness

N-(2-Amino-1-cyclopentylethyl)-2-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups distinguishes it from other similar compounds, potentially offering unique properties and applications in various fields.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c14-9-11(10-5-1-2-6-10)15-21(19,20)13-8-4-3-7-12(13)16(17)18/h3-4,7-8,10-11,15H,1-2,5-6,9,14H2

InChI Key

JPSUJEIWACZTJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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